molecular formula C28H30ClNP2 B12055678 Bis(2-(diphenylphosphino)ethyl)ammonium chloride

Bis(2-(diphenylphosphino)ethyl)ammonium chloride

Cat. No.: B12055678
M. Wt: 477.9 g/mol
InChI Key: AVDUVHMGGDOIQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(diphenylphosphino)ethyl)ammonium chloride typically involves the reaction of 2-(diphenylphosphino)ethylamine with hydrochloric acid to form the corresponding ammonium chloride salt[3][3]. The reaction conditions generally include:

    Reactants: 2-(diphenylphosphino)ethylamine and hydrochloric acid

    Solvent: Often performed in an inert solvent such as dichloromethane

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(diphenylphosphino)ethyl)ammonium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ammonium group.

    Coordination Reactions: It can form coordination complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

    Reagents: Common reagents include alkyl halides for substitution reactions and transition metal salts for coordination reactions.

    Conditions: Reactions are typically carried out in inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and degradation.

Major Products

The major products formed from these reactions include various substituted phosphines and metal-phosphine complexes, which have applications in catalysis and material science .

Scientific Research Applications

Bis(2-(diphenylphosphino)ethyl)ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis(2-(diphenylphosphino)ethyl)ammonium chloride exerts its effects is primarily through its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of substrates and stabilization of transition states in catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

  • Bis(triphenylphosphoranylidene)ammonium chloride
  • Bis(2,4,6-trimethylphenyl)phosphorus chloride
  • Bis(benzonitrile)palladium(II) chloride

Uniqueness

Bis(2-(diphenylphosphino)ethyl)ammonium chloride is unique due to its specific structure, which allows it to form stable and effective chiral ligands for asymmetric catalysis. This property makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals and fine chemicals .

Properties

Molecular Formula

C28H30ClNP2

Molecular Weight

477.9 g/mol

IUPAC Name

bis(2-diphenylphosphanylethyl)azanium;chloride

InChI

InChI=1S/C28H29NP2.ClH/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;/h1-20,29H,21-24H2;1H

InChI Key

AVDUVHMGGDOIQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CC[NH2+]CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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